molecular formula C13H22N2O B3289386 2-(3-(Diethylamino)propoxy)aniline CAS No. 857595-77-8

2-(3-(Diethylamino)propoxy)aniline

Cat. No.: B3289386
CAS No.: 857595-77-8
M. Wt: 222.33 g/mol
InChI Key: HNKIFIPOXONSNN-UHFFFAOYSA-N
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Description

2-(3-(Diethylamino)propoxy)aniline is a chemical compound of interest in medicinal chemistry and pharmaceutical research. While specific biological data for this exact molecule is limited in public sources, its core structure features an aniline group linked to a diethylaminopropoxy chain. This structure is a common pharmacophore in drug discovery, often investigated for its potential to interact with various biological targets. Researchers may explore this compound as a versatile chemical building block for synthesizing more complex molecules. Its molecular framework suggests potential application as an intermediate in the development of enzyme inhibitors . Structurally similar compounds containing a basic amine side chain have been studied for their role in inhibiting epigenetic targets, such as protein lysine methyltransferases . Other analogs with related aniline and tertiary amine functionalities are known for their activity as local anesthetics (e.g., Propoxycaine), where they function by blocking voltage-gated sodium channels in neuronal membranes . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. All information presented is for research guidance purposes. Researchers should handle this material with appropriate precautions, refer to the material safety data sheet for safe handling procedures, and conduct their own verification experiments to confirm its properties and suitability for specific applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[3-(diethylamino)propoxy]aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O/c1-3-15(4-2)10-7-11-16-13-9-6-5-8-12(13)14/h5-6,8-9H,3-4,7,10-11,14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNKIFIPOXONSNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCCOC1=CC=CC=C1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Reaction Pathways of 2 3 Diethylamino Propoxy Aniline

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. This process helps in designing an efficient synthetic route.

Key Precursors Identification

The key precursors identified through this disconnection are:

2-Aminophenol (B121084): A bifunctional compound containing both an amino and a hydroxyl group.

3-(Diethylamino)propyl chloride: An alkyl halide containing a tertiary amine.

This disconnection strategy is illustrated in the following table:

Target MoleculeDisconnectionPrecursors
2-(3-(Diethylamino)propoxy)anilineEther Linkage (C-O)2-Aminophenol and 3-(Diethylamino)propyl chloride

Proposed Synthetic Route Optimization

The primary challenge in the synthesis of this compound lies in the selective alkylation of the hydroxyl group of 2-aminophenol in the presence of a nucleophilic amino group. Direct alkylation of 2-aminophenol can lead to a mixture of O-alkylated and N-alkylated products, as well as di-alkylated species.

To optimize the synthetic route and achieve high selectivity for the desired O-alkylation, a protection strategy for the amino group is often employed. The amino group can be protected using a suitable protecting group, such as a benzylidene group formed by reacting 2-aminophenol with benzaldehyde (B42025). After the O-alkylation step, the protecting group can be easily removed to yield the final product.

An alternative approach involves the direct, selective O-alkylation under carefully controlled reaction conditions, which will be discussed in the subsequent sections.

Conventional Synthetic Approaches to this compound

The formation of the ether linkage in this compound is typically achieved through O-alkylation reactions.

O-Alkylation Reactions for Ether Linkage Formation

O-alkylation is a fundamental reaction in organic synthesis for the formation of ethers. In the context of synthesizing this compound, this involves the reaction of 2-aminophenol with 3-(diethylamino)propyl chloride.

The formation of the ether bond in this compound proceeds via a nucleophilic substitution reaction. In this reaction, the oxygen atom of the hydroxyl group in 2-aminophenol acts as a nucleophile, attacking the electrophilic carbon atom of 3-(diethylamino)propyl chloride, which bears a leaving group (chloride).

To enhance the nucleophilicity of the hydroxyl group, the reaction is typically carried out in the presence of a base. The base deprotonates the hydroxyl group to form a more potent nucleophile, the phenoxide ion. This phenoxide ion then readily attacks the alkyl halide.

The Williamson ether synthesis is a widely used and versatile method for preparing ethers. youtube.comwikipedia.org It involves the reaction of an alkoxide with a primary alkyl halide. wikipedia.org This reaction generally proceeds through an S(_N)2 mechanism. wikipedia.orgumich.edu

For the synthesis of this compound, the classical Williamson ether synthesis can be adapted. This involves the deprotonation of 2-aminophenol with a suitable base to form the corresponding phenoxide. This phenoxide then acts as the nucleophile, attacking 3-(diethylamino)propyl chloride.

A significant consideration in this synthesis is the potential for N-alkylation as a side reaction. To circumvent this, protection of the amino group of 2-aminophenol is a common strategy. umich.edu For instance, the amino group can be protected by reacting it with benzaldehyde to form a Schiff base. umich.edu This protected intermediate can then be subjected to the Williamson ether synthesis conditions. The final step involves the hydrolysis of the Schiff base to deprotect the amino group and yield the desired product. umich.edu

The reaction conditions for the O-alkylation of protected 2-aminophenol typically involve the use of a base like potassium carbonate in a solvent such as acetone, and the reaction is often carried out at reflux temperature. umich.edu

The following table summarizes a typical reaction scheme based on the selective alkylation of aminophenols:

ReactantsReagentsProductYield (%)
N-Benzylidene-2-aminophenol, Benzyl bromideK(_2)CO(_3), Acetone2-(Benzyloxy)aniline93.5
N-Benzylidene-2-aminophenol, Allyl bromideK(_2)CO(_3), Acetone2-(Allyloxy)aniline82.2

Data adapted from a study on selective alkylation of aminophenols, demonstrating the feasibility of selective O-alkylation with protection. researchgate.net

The choice of a primary alkyl halide like 3-(diethylamino)propyl chloride is crucial for the success of the Williamson ether synthesis, as it favors the S(_N)2 pathway and minimizes competing elimination reactions. masterorganicchemistry.comkhanacademy.org

Reductive Amination Protocols for Diethylamine (B46881) Moiety Incorporation

Reductive amination stands out as a important method for introducing the diethylamino group into the target molecule. This process typically involves a two-step sequence within a single pot: the formation of an intermediate imine or enamine, followed by its reduction to the corresponding amine.

A plausible synthetic route begins with a precursor molecule containing a carbonyl group, such as 3-(2-nitrophenoxy)propanal. This aldehyde can react with diethylamine to form an enamine intermediate. The subsequent in-situ reduction of this enamine, along with the simultaneous reduction of the nitro group to an amine, yields the final product, this compound. Catalytic hydrogenation is often employed for this transformation, as conventional hydride reagents may not be suitable for reducing the nitro group. nih.govfrontiersin.org

One-pot reductive amination of carbonyl compounds with nitro compounds has been successfully achieved using various catalytic systems, including those based on iridium and nickel. rsc.orgnih.gov These methods are attractive from a green chemistry perspective as they combine the synthesis of the primary amine from the nitro compound and the subsequent reductive amination into a single, efficient process. nih.govfrontiersin.org The choice of catalyst and reaction conditions is crucial for achieving high selectivity and yield, minimizing side reactions such as the reduction of the carbonyl group to an alcohol or over-alkylation of the resulting amine. nih.gov

Table 1: Key Aspects of Reductive Amination for Diethylamine Incorporation

StepDescriptionKey Considerations
Intermediate Formation Reaction of a carbonyl precursor (e.g., 3-(2-nitrophenoxy)propanal) with diethylamine.Formation of an imine or enamine intermediate.
Reduction In-situ reduction of the intermediate and the nitro group.Use of catalytic hydrogenation or specific transfer hydrogenation catalysts. nih.govrsc.org
Catalysts Noble metals (e.g., Iridium) or non-noble metals (e.g., Nickel). rsc.orgnih.govCatalyst selection influences selectivity and functional group tolerance. nih.gov

Multi-Step Synthesis Sequences from Readily Available Starting Materials

The synthesis of this compound can be efficiently achieved through multi-step sequences starting from common and inexpensive laboratory chemicals. 2-Aminophenol is a particularly useful and readily available precursor for this purpose.

Sequential Functionalization Strategies

A key strategy in multi-step synthesis is the sequential functionalization of a precursor molecule. Starting with 2-aminophenol, which contains both a hydroxyl and an amino group, selective reaction at one site while leaving the other untouched is paramount.

One effective approach involves the initial O-alkylation of 2-aminophenol with a suitable 3-carbon electrophile containing a leaving group, such as 1,3-dichloropropane (B93676) or 1-bromo-3-chloropropane. This step yields 2-(3-chloropropoxy)aniline. The subsequent reaction of this intermediate with diethylamine, where the diethylamino group displaces the chloride, affords the target molecule. To ensure selective O-alkylation and prevent undesired N-alkylation, the more nucleophilic amino group often requires protection. umich.eduresearchgate.net

Another pathway could involve the reaction of 2-aminophenol with acrylonitrile (B1666552) in a Michael addition reaction to form 3-(2-aminophenoxy)propanenitrile. Subsequent reduction of the nitrile to a primary amine, followed by reductive amination with acetaldehyde, could also lead to the desired product, although this route is more complex.

Protecting Group Chemistry Considerations

The presence of two nucleophilic groups (hydroxyl and amino) in 2-aminophenol necessitates the use of protecting groups to achieve selective functionalization. umich.eduresearchgate.net The choice of protecting group is critical and must be stable under the conditions of the subsequent reaction step while being easily removable without affecting other parts of the molecule. uchicago.edu

For the selective O-alkylation of 2-aminophenol, the amino group must be protected. An efficient and inexpensive method involves the condensation of 2-aminophenol with benzaldehyde to form an N-benzylidene (imine) protecting group. umich.eduresearchgate.net This imine is stable to the basic conditions typically used for O-alkylation (e.g., using an alkyl halide and a base like potassium carbonate). After the propoxy chain has been introduced at the hydroxyl position, the imine can be easily hydrolyzed under acidic conditions to regenerate the free amino group. umich.eduresearchgate.net This strategy allows for the selective synthesis of O-alkylated aminophenols with good yields. umich.eduresearchgate.net

Other protecting groups for amines, such as acetyl or phthalyl groups, can also be used, but their removal often requires harsh conditions. umich.edu The use of trityl (Tr) and 4,4'-dimethoxytrityl (DMTr) groups for the selective protection of the amino group in aminophenols has also been explored, with the nitrogen atom being the preferred site of reaction over the oxygen. mdpi.org

Table 2: Protecting Group Strategies for 2-Aminophenol Functionalization

Protecting GroupProtection ReactionDeprotection ConditionsAdvantages
N-Benzylidene (Imine) Condensation with benzaldehyde in methanol. umich.eduresearchgate.netAcidic hydrolysis (e.g., with HCl). umich.eduresearchgate.netInexpensive, efficient, and mild deprotection. umich.eduresearchgate.net
Acetyl/Phthalyl Reaction with acetyl chloride or phthalic anhydride.Harsh basic or acidic hydrolysis. umich.eduStable protecting groups.
Trityl (Tr) / Dimethoxytrityl (DMTr) Reaction with TrCl or DMTrCl. mdpi.orgMild acidic conditions. mdpi.orgHigh selectivity for the amino group. mdpi.org

Advanced and Sustainable Synthetic Strategies

Modern organic synthesis emphasizes the development of advanced and sustainable methods that improve reaction efficiency, reduce waste, and utilize environmentally benign reagents.

Catalytic Methods for Enhanced Reaction Efficiency

Catalysis plays a pivotal role in enhancing the efficiency of organic transformations. For the synthesis of this compound and related structures, catalytic methods can offer significant advantages over stoichiometric approaches, including milder reaction conditions, higher yields, and greater selectivity.

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-heteroatom bonds, such as the C-O bond in the ether linkage of the target molecule. Catalysts based on metals like copper and palladium are commonly employed for the synthesis of aryl ethers.

For instance, the synthesis of the 2-alkoxyaniline moiety can be achieved through a copper-catalyzed coupling of 2-aminophenol (or a protected derivative) with a suitable propoxy-containing reagent. Copper catalysts have been shown to be effective in the formation of C-O bonds in the synthesis of related quinoline (B57606) structures from 2-alkynylanilines. acs.org

Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, are well-established for C-N bond formation, and related palladium-catalyzed systems can also be applied to C-O bond formation. While direct application to the specific synthesis of this compound may require specific ligand and catalyst development, the general principles of transition metal catalysis offer a promising avenue for highly efficient synthesis. chemrevlett.com Three-component coupling reactions catalyzed by transition metals like copper, iron, or ruthenium also represent an atom-economical approach to building complex aniline (B41778) derivatives. chemrevlett.comchemrevlett.comrsc.org

Organocatalytic Approaches

Organocatalysis utilizes small, metal-free organic molecules to accelerate chemical reactions. While specific organocatalytic methods for the synthesis of this compound have not been extensively documented, the principles of organocatalysis can be hypothetically applied to its synthesis, particularly in the context of the Williamson ether synthesis.

A key challenge in the reaction between 2-aminophenol and 3-(diethylamino)propyl chloride is the need for a base to deprotonate the phenolic hydroxyl group, rendering it a potent nucleophile. Traditional methods often use strong inorganic bases like sodium hydroxide (B78521) or potassium carbonate. jk-sci.com An organocatalytic approach could employ a strong, non-nucleophilic organic base. More sophisticated organocatalysts, such as chiral phase-transfer catalysts, could be envisioned. In such a system, a quaternary ammonium (B1175870) salt with chiral moieties could facilitate the transfer of the phenoxide anion from an aqueous or solid phase to an organic phase containing the alkyl halide, potentially influencing reaction rates and selectivity.

Furthermore, bifunctional organocatalysts, which possess both a basic site (e.g., an amine) and a hydrogen-bond-donating site (e.g., a urea (B33335) or thiourea (B124793) group), could activate both reactants simultaneously. nih.govmdpi.com The basic site would deprotonate the 2-aminophenol, while the hydrogen-bonding moiety could activate the 3-(diethylamino)propyl chloride electrophile, lowering the energy barrier for the SN2 substitution. Although this remains a theoretical application for this specific molecule, it aligns with current frontiers in organocatalytic research. researchgate.netyoutube.com

Green Chemistry Principles in Synthesis

Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. tsijournals.com Applying these principles to the synthesis of this compound focuses on improving the environmental profile of the underlying Williamson ether synthesis.

A primary goal of green chemistry is to minimize or eliminate the use of volatile organic solvents, which contribute to environmental pollution and pose safety risks. The Williamson ether synthesis is often conducted in polar aprotic solvents like DMF or DMSO. jk-sci.com Research into solvent-free reaction conditions has shown that such syntheses can be effectively conducted by mixing the reactants with a solid base, often with mechanical grinding (mechanochemistry) or heating. tsijournals.com For the synthesis of this compound, a solvent-free approach would involve mixing 2-aminophenol, 3-(diethylamino)propyl chloride, and a solid base like potassium carbonate, and then heating the mixture. This approach simplifies workup procedures, reduces waste, and lowers costs.

The sustainability of a chemical process is also dependent on the origin of its starting materials. The precursors for this compound, namely 2-aminophenol and the diethylaminopropanol backbone (for the alkyl halide), are typically derived from petrochemical feedstocks. 2-Aminophenol is industrially produced by the reduction of 2-nitrophenol (B165410), which itself originates from benzene (B151609), a petroleum product. wikipedia.org

A key long-term objective in green chemistry is the transition from fossil-fuel-based feedstocks to renewable ones. Significant research is directed towards producing aromatic compounds like phenol (B47542) from renewable biomass, such as lignin. While the direct synthesis of 2-aminophenol from renewable sources on a large scale is not yet commercially established, it represents a critical area of development for enhancing the green credentials of this and related syntheses.

Atom economy is a core principle of green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. For the proposed synthesis of this compound via the Williamson ether synthesis, the reaction is as follows:

C₆H₇NO (2-Aminophenol) + C₇H₁₆ClN (3-(Diethylamino)propyl chloride) → C₁₃H₂₂N₂O (Product) + HCl

The atom economy is calculated as: [Mass of desired product / Total mass of all reactants] x 100%.

The table below details the calculation for this pathway.

CompoundMolecular FormulaMolar Mass ( g/mol )Role
2-AminophenolC₆H₇NO109.13Reactant
3-(Diethylamino)propyl chlorideC₇H₁₆ClN149.66Reactant
Total Reactant Mass 258.79
This compoundC₁₃H₂₂N₂O222.33Desired Product
Hydrochloric AcidHCl36.46Byproduct

Atom Economy Calculation: (222.33 g/mol / 258.79 g/mol ) x 100% = 85.91%

Flow Chemistry and Continuous Processing Applications

Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch reactor, offers significant advantages in terms of safety, efficiency, and scalability. mdpi.com Adapting the synthesis of this compound to a continuous process could effectively address challenges associated with batch production. google.com

A hypothetical flow setup would involve pumping separate streams of 2-aminophenol dissolved with a base (e.g., NaOH in water) and 3-(diethylamino)propyl chloride in an organic solvent through a T-mixer. The combined stream would then enter a heated packed-bed or coil reactor to allow for sufficient residence time for the reaction to complete. The use of microreactors provides a very high surface-area-to-volume ratio, enabling superior heat transfer and precise temperature control, which can minimize the formation of byproducts. mdpi.com This is particularly advantageous for exothermic reactions. Following the reactor, the product stream could pass through in-line purification modules, such as a liquid-liquid separator to remove aqueous waste or a column containing a scavenger resin to capture unreacted starting materials or byproducts, yielding a continuously produced stream of the purified product.

Microwave-Assisted Synthesis Optimization

Microwave-assisted synthesis utilizes microwave energy to heat reactions, often resulting in dramatic reductions in reaction time, increased yields, and improved product purity compared to conventional heating methods. cem.com The mechanism involves the direct interaction of microwaves with polar molecules, leading to rapid and uniform heating throughout the reaction medium.

The Williamson ether synthesis is particularly well-suited for microwave acceleration. tsijournals.com Both 2-aminophenol and the polar alkyl halide precursor are receptive to microwave energy. Optimization of the synthesis of this compound would involve systematically varying parameters such as temperature, reaction time, and reactant ratios under microwave irradiation. For instance, the reaction could be performed in a sealed vessel under microwave heating at a set temperature (e.g., 100-150°C), which would be reached in minutes, as opposed to the hours often required for conventional refluxing. jptcp.comjuniperpublishers.com

The table below presents a hypothetical comparison of reaction parameters for the synthesis, illustrating the potential advantages of microwave assistance.

ParameterConventional HeatingMicrowave-Assisted Synthesis
Heating Method Oil Bath RefluxMicrowave Irradiation
Solvent Dimethylformamide (DMF)Ethanol or Solvent-free
Reaction Time 6 - 12 hours10 - 30 minutes
Typical Temperature 100 - 120 °C120 - 150 °C
Hypothetical Yield 70 - 85%80 - 95%

This optimization can lead to a more energy-efficient process with higher throughput, making it an attractive method for laboratory-scale synthesis and process development. nih.gov

Purification and Isolation Methodologies

Following its synthesis, crude this compound typically exists in a mixture containing various impurities. A multi-step purification process is often necessary to achieve the desired level of purity. This process generally involves a combination of chromatographic, crystallization, and distillation techniques.

Chromatography is a cornerstone of purification in organic synthesis, allowing for the separation of compounds based on their differential partitioning between a stationary phase and a mobile phase.

Column Chromatography: This is a widely used technique for the purification of this compound on a laboratory scale. A glass column is packed with a solid adsorbent (stationary phase), typically silica (B1680970) gel or alumina (B75360). The crude product is loaded onto the top of the column and a solvent or a mixture of solvents (mobile phase) is passed through the column. The components of the mixture travel down the column at different rates depending on their affinity for the stationary phase and solubility in the mobile phase. For a basic compound like this compound, a deactivated or basic alumina column may be preferred to prevent strong adsorption and potential decomposition that can occur on acidic silica gel. The polarity of the mobile phase is a critical parameter and is often optimized using preliminary analysis by thin-layer chromatography (TLC). A gradient of solvents, starting from a non-polar solvent and gradually increasing the polarity, is often employed to achieve effective separation.

Thin-Layer Chromatography (TLC): TLC is an indispensable tool for monitoring the progress of a reaction and for determining the appropriate solvent system for column chromatography. A small amount of the reaction mixture is spotted onto a plate coated with a thin layer of adsorbent. The plate is then placed in a developing chamber with a shallow pool of solvent. As the solvent moves up the plate by capillary action, it separates the components of the mixture. The separated spots can be visualized under UV light or by using a staining agent.

High-Performance Liquid Chromatography (HPLC): For achieving very high purity or for analytical purposes, reversed-phase HPLC is a powerful technique. In this method, a non-polar stationary phase (such as a C18-modified silica, also known as ODS) is used in conjunction with a polar mobile phase. A potential system for the purification of this compound could involve an acetonitrile-phosphate buffer system. nih.gov The use of an ion-pairing agent, such as decylamine, can sometimes be incorporated into the mobile phase to improve the peak shape and resolution of basic compounds. nih.gov Advanced techniques such as using monolithic columns with bifunctional selectivity (reversed-phase/hydrophilic) may also offer efficient separation of aniline derivatives. researchgate.net

Chromatographic Technique Stationary Phase Typical Mobile Phase System Application
Column ChromatographySilica Gel or AluminaHexane/Ethyl Acetate gradient, Dichloromethane/Methanol gradientPreparative purification
Thin-Layer Chromatography (TLC)Silica Gel or AluminaHexane/Ethyl Acetate, Dichloromethane/MethanolReaction monitoring, solvent system optimization
High-Performance Liquid Chromatography (HPLC)C18 (ODS)Acetonitrile (B52724)/Water with buffer (e.g., phosphate)High-purity separation, analytical assessment

Recrystallization: This technique is used to purify solid compounds. The crude product is dissolved in a hot solvent in which it is sparingly soluble at room temperature. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving the more soluble impurities in the solvent. The choice of solvent is crucial for successful recrystallization. For an aniline derivative, a solvent system of varying polarity such as ethanol/water or toluene/hexane might be suitable. In some cases, purification can be achieved by converting the aniline into a salt, such as a hydrochloride or a sulfonate salt, which can then be recrystallized from an appropriate solvent to remove non-basic impurities. google.com The purified salt is then treated with a base to regenerate the free aniline.

Distillation: If this compound is a liquid at room temperature or has a reasonably low boiling point, distillation can be an effective purification method. Vacuum distillation is often employed for high-boiling point compounds to prevent thermal decomposition. The crude product is heated under reduced pressure, and the fraction that distills over a specific temperature range is collected. This method is particularly effective for separating the product from non-volatile impurities. For instance, related N-alkoxyethyl anilines have been purified by vacuum distillation. google.comgoogle.com

Purification Protocol Description Key Parameters
RecrystallizationPurification of a solid by dissolving in a hot solvent and allowing it to crystallize upon cooling.Solvent selection, cooling rate.
Salt Formation and RecrystallizationConversion to a salt (e.g., hydrochloride) for purification by recrystallization, followed by regeneration of the free base. google.comChoice of acid and recrystallization solvent.
Vacuum DistillationPurification of a liquid by boiling under reduced pressure and collecting the distillate.Boiling point at a specific pressure.

Yield Enhancement: Maximizing the yield of the purified product involves optimizing both the reaction and the purification steps. In the synthesis, controlling reaction conditions such as temperature, reaction time, and stoichiometry can minimize the formation of byproducts, which in turn simplifies the purification process. During purification, careful selection of chromatographic conditions and recrystallization solvents can minimize product loss.

Purity Assessment: The purity of the final product must be rigorously assessed. Several analytical techniques are employed for this purpose:

Chromatographic Analyses: TLC and HPLC can provide a qualitative and quantitative measure of purity by showing the presence of a single component. google.com

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure and can be used to detect and quantify impurities.

Infrared (IR) Spectroscopy: Confirms the presence of key functional groups in the molecule.

Mass Spectrometry (MS): Determines the molecular weight of the compound and can provide information about its fragmentation pattern, which helps in structural confirmation. google.com

Melting Point: A sharp and well-defined melting point is a good indicator of the purity of a solid compound.

Elemental Analysis: Provides the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in the compound, which should match the theoretical values for the pure substance. google.com

Analytical Technique Information Obtained
Thin-Layer Chromatography (TLC)Qualitative assessment of purity and presence of impurities. google.com
High-Performance Liquid Chromatography (HPLC)Quantitative assessment of purity. nih.gov
¹H and ¹³C NMR SpectroscopyStructural confirmation and detection of impurities. google.com
Infrared (IR) SpectroscopyIdentification of functional groups. google.com
Mass Spectrometry (MS)Molecular weight determination and structural information. google.com
Melting PointIndicator of purity for solid compounds. google.com
Elemental AnalysisConfirmation of elemental composition. google.com

Chemical Reactivity and Derivatization Strategies of 2 3 Diethylamino Propoxy Aniline

Reactivity of the Aniline (B41778) Moiety

The aniline core of 2-(3-(diethylamino)propoxy)aniline is a highly activated system for electrophilic aromatic substitution due to the strong electron-donating nature of the amino group (-NH2) and the ortho-alkoxy group (-O-R). byjus.com These groups increase the electron density of the benzene (B151609) ring, particularly at the positions ortho and para to the amino group, making it highly susceptible to attack by electrophiles. wikipedia.org

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for functionalizing the benzene ring of this compound. The combined activating and directing effects of the amino and propoxy substituents govern the regioselectivity of these reactions.

Anilines are known to react readily with halogens. Due to the high activation of the ring, halogenation of anilines can be difficult to control, often leading to poly-substituted products. byjus.comlibretexts.org For instance, the reaction of aniline with bromine water typically yields the 2,4,6-tribromoaniline (B120722) precipitate. byjus.com

In the case of this compound, the positions open for substitution are at C4, C5, and C6 relative to the amino group. The strong activating nature of the amino and alkoxy groups would likely lead to rapid halogenation. To achieve mono-halogenation, milder reaction conditions and less reactive halogenating agents would be necessary. The use of a protecting group for the amine, such as acetylation to form an acetanilide (B955), can moderate the reactivity and improve the selectivity of the halogenation reaction. libretexts.org

Table 1: Predicted Halogenation Products of this compound

ReagentPredicted Major Product(s)Notes
Bromine Water4,6-Dibromo-2-(3-(diethylamino)propoxy)anilineHigh reactivity may lead to multiple substitutions.
N-Bromosuccinimide (NBS)4-Bromo-2-(3-(diethylamino)propoxy)anilineMilder conditions may favor mono-substitution.
Iodine Monochloride (ICl)4-Iodo-2-(3-(diethylamino)propoxy)anilineEffective for iodination of activated rings. libretexts.org

Direct nitration of anilines with a mixture of nitric acid and sulfuric acid is often problematic. The strongly acidic conditions can lead to the protonation of the amino group, forming an anilinium ion. This anilinium group is deactivating and meta-directing, leading to the formation of a significant amount of the meta-nitro product, in addition to oxidation and tar formation. byjus.comyoutube.comkhanacademy.org For this compound, the tertiary amine in the side chain would also be protonated under these conditions, further complicating the reaction.

To achieve selective para-nitration, the amino group is typically protected by acetylation. The resulting acetanilide is less activated, and nitration proceeds more controllably to give the para-nitro product as the major isomer. libretexts.orgyoutube.com Subsequent hydrolysis of the amide restores the amino group.

Sulfonation of aniline with concentrated sulfuric acid at high temperatures can yield the para-substituted product, sulfanilic acid. byjus.comchemistrysteps.com However, the reaction can be complex due to the formation of the anilinium salt. byjus.com For this compound, the presence of the tertiary amine side chain would again lead to salt formation. A common strategy to control the sulfonation is to first form the sulfamate (B1201201) by reacting the aniline with a sulfonating agent like chlorosulfonic acid or a sulfur trioxide complex, which can then be rearranged to the p-aminobenzenesulfonic acid upon heating. researchgate.netquora.com

Table 2: Predicted Nitration and Sulfonation Strategies for this compound

ReactionReagentsPredicted Outcome
Nitration (unprotected)HNO₃, H₂SO₄Mixture of ortho, meta, and para isomers; significant oxidation.
Nitration (protected)1. Acetic anhydride, pyridine (B92270) 2. HNO₃, H₂SO₄ 3. H₃O⁺Predominantly 4-nitro-2-(3-(diethylamino)propoxy)aniline.
SulfonationConcentrated H₂SO₄, heatFormation of 4-amino-3-(3-(diethylamino)propoxy)benzenesulfonic acid.

Friedel-Crafts reactions are generally not successful with anilines. libretexts.orgchemistrysteps.com The Lewis acid catalyst (e.g., AlCl₃) required for these reactions reacts with the basic amino group to form a deactivating complex. youtube.comyoutube.com This complex strongly deactivates the aromatic ring towards further electrophilic attack. quora.com Given that this compound possesses two basic nitrogen atoms, it is highly unlikely to undergo Friedel-Crafts reactions under standard conditions.

Protection of the amino group as an acetanilide can circumvent this issue to some extent, as the amide nitrogen is less basic and has a reduced tendency to complex with the Lewis acid catalyst. youtube.com This would allow for Friedel-Crafts acylation or alkylation to proceed, with substitution expected at the para position.

Diazo Coupling Reactions

Primary aromatic amines, such as the aniline moiety in this compound, can be converted to diazonium salts upon treatment with nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) and a strong acid at low temperatures. icrc.ac.iracs.orgslideshare.net These diazonium salts are versatile intermediates in organic synthesis.

Diazonium salts can act as electrophiles and react with activated aromatic compounds, such as phenols and other anilines, in a process known as diazo coupling. chemistrysteps.comlibretexts.org This reaction results in the formation of highly colored azo compounds. The coupling reaction is an electrophilic aromatic substitution where the diazonium ion attacks the electron-rich ring of the coupling partner. slideshare.net

For this compound, it could either be diazotized itself or act as the coupling partner for another diazonium salt. When acting as the coupling partner, the coupling would be expected to occur at the position para to the amino group (C4).

Table 3: Predicted Diazo Coupling Reactions

Role of this compoundReactantsPredicted Product
As the amine to be diazotized1. NaNO₂, HCl (0-5 °C) 2. Phenol (B47542)4-((2-(3-(Diethylamino)propoxy)phenyl)diazenyl)phenol
As the coupling partnerBenzenediazonium chloride4-((4-Hydroxyphenyl)diazenyl)-2-(3-(diethylamino)propoxy)aniline

Reactions with Aldehydes and Ketones (e.g., Schiff Base Formation)

The primary amino group of this compound can undergo nucleophilic addition to the carbonyl group of aldehydes and ketones to form carbinolamines, which then dehydrate to yield imines, commonly known as Schiff bases. wikipedia.orgnih.gov This reaction is typically reversible and can be catalyzed by either acid or base.

The formation of Schiff bases is a widely used method for the derivatization of anilines. The reaction with various aldehydes and ketones would introduce a wide range of substituents, modifying the steric and electronic properties of the parent molecule. The presence of an ortho-alkoxy group may influence the conformation and stability of the resulting Schiff base. tandfonline.com

Table 4: Representative Schiff Base Formation Reactions

Carbonyl CompoundReaction ConditionsPredicted Schiff Base Product
Benzaldehyde (B42025)Ethanol, refluxN-Benzylidene-2-(3-(diethylamino)propoxy)aniline
SalicylaldehydeMethanol, room temperature2-(((2-(3-(Diethylamino)propoxy)phenyl)imino)methyl)phenol
AcetoneAcid catalyst, refluxN-(Propan-2-ylidene)-2-(3-(diethylamino)propoxy)aniline

Reactivity of the Tertiary Amine Functionality

The lone pair of electrons on the nitrogen atom of the diethylamino group makes it a nucleophilic and basic center. This allows for a variety of chemical transformations at this site.

N-Alkylation and Quaternization

Tertiary amines, such as the diethylamino group in the title compound, readily undergo N-alkylation when treated with alkyl halides. This reaction, a form of nucleophilic aliphatic substitution, leads to the formation of a quaternary ammonium (B1175870) salt. wikipedia.org The reaction proceeds via an SN2 mechanism, where the nitrogen atom attacks the electrophilic carbon of the alkyl halide.

For instance, reaction with an alkyl halide like methyl iodide would yield the corresponding trialkylammonium iodide salt. The formation of these quaternary ammonium salts introduces a permanent positive charge, which can significantly alter the molecule's physical properties, such as its solubility in water. While the reaction is generally straightforward, the rate can be influenced by the steric hindrance around the nitrogen atom and the nature of the alkyl halide. masterorganicchemistry.com

Table 1: N-Alkylation and Quaternization of the Tertiary Amine

Reaction TypeReagent ExampleProduct TypeGeneral Conditions
N-AlkylationMethyl iodide (CH₃I)Quaternary ammonium saltTypically mild conditions, may require heating depending on the reactivity of the alkyl halide.
N-AlkylationBenzyl bromide (C₆H₅CH₂Br)Quaternary ammonium saltGenerally reactive, proceeds under mild conditions.

It is important to note that while tertiary amines can be alkylated, over-alkylation is not a concern as it is with primary and secondary amines, making this a clean reaction to form quaternary ammonium salts. wikipedia.org

Acylation and Sulfonylation Reactions

While the primary aniline nitrogen is the more typical site for acylation and sulfonylation in this molecule, the tertiary amine can also react under certain conditions, although this is less common. Reaction of a tertiary amine with an acyl chloride or sulfonyl chloride does not lead to a stable amide or sulfonamide in the same way as with primary or secondary amines due to the absence of a proton to be lost. Instead, it can lead to the formation of an acylammonium or sulfonylammonium salt, which can be reactive intermediates.

However, the primary amino group of the aniline ring is significantly more nucleophilic and will preferentially react with acylating and sulfonylating agents. nih.gov Therefore, selective acylation or sulfonylation of the tertiary amine in the presence of the primary aniline amine would be challenging and would likely require protection of the aniline nitrogen.

Formation of Amine Oxides

The tertiary amine functionality can be oxidized to form an amine N-oxide. This transformation is typically achieved using oxidizing agents such as hydrogen peroxide (H₂O₂) or peroxy acids like meta-chloroperoxybenzoic acid (mCPBA). libretexts.org The reaction involves the transfer of an oxygen atom to the nitrogen, forming a coordinate covalent bond.

The resulting N-oxide is a highly polar molecule with distinct chemical properties from the parent amine. Amine oxides are weak bases and can be used as intermediates in various synthetic transformations. libretexts.org The oxidation is generally a clean and high-yielding reaction for tertiary amines.

Reactivity of the Ether Linkage

The ether linkage in this compound is an aryl alkyl ether. This type of ether is generally stable but can be cleaved under specific, often harsh, conditions.

Ether Cleavage Reactions (e.g., with Strong Acids or Lewis Acids)

The cleavage of ethers is most commonly accomplished using strong acids, particularly hydrohalic acids like hydrogen iodide (HI) or hydrogen bromide (HBr). masterorganicchemistry.comyoutube.com The reaction mechanism depends on the nature of the groups attached to the ether oxygen.

For an aryl alkyl ether like the one in the title compound, the cleavage will occur at the alkyl-oxygen bond. The reaction is initiated by the protonation of the ether oxygen by the strong acid, which makes the alcohol a good leaving group. masterorganicchemistry.com The halide ion (I⁻ or Br⁻) then acts as a nucleophile.

The cleavage of the bond between the propoxy chain and the aniline ring would proceed via an SN2 attack of the halide on the less substituted carbon of the propoxy group, leading to the formation of a phenol (2-aminophenol derivative) and an alkyl halide (1-halo-3-(diethylamino)propane). The aryl-oxygen bond remains intact because sp²-hybridized carbons of the benzene ring are resistant to nucleophilic attack. youtube.com

Strong Lewis acids, such as boron tribromide (BBr₃), can also be used to cleave ethers, often under milder conditions than strong hydrohalic acids. masterorganicchemistry.com

Table 2: Ether Cleavage of this compound

ReagentExpected ProductsMechanism
Strong Acid (e.g., HI, HBr)A 2-aminophenol (B121084) derivative and 1-halo-3-(diethylamino)propaneSN2
Lewis Acid (e.g., BBr₃)A 2-aminophenol derivative and a complexed alkyl bromideLewis acid-assisted cleavage

Potential for Ring-Closing Metathesis in Related Structures

Ring-closing metathesis (RCM) is a powerful reaction for the synthesis of cyclic compounds, particularly unsaturated rings. ontosight.aiwikipedia.org The current structure of this compound is saturated and therefore not a substrate for RCM. However, if the molecule were derivatized to contain two terminal alkene functionalities, RCM could be a viable strategy for constructing novel cyclic structures.

For example, if the primary amine were allylated and the propoxy group were replaced with an allyloxy group, the resulting N-allyl-2-(allyloxy)aniline derivative could potentially undergo RCM. This intramolecular reaction, typically catalyzed by ruthenium-based catalysts like Grubbs' catalyst, would form a new carbon-carbon double bond, leading to a heterocyclic compound containing both nitrogen and oxygen. scbt.comorganic-chemistry.org The success and stereoselectivity of such a reaction would depend on the specific catalyst used and the reaction conditions. nih.govnih.gov The presence of the diethylamino group could potentially influence the catalyst activity.

Development of Novel Functionalized Derivatives

The unique structural features of this compound, namely the presence of a primary aromatic amine, a flexible propoxy linker, and a tertiary diethylamino group, offer a versatile platform for the development of novel functionalized derivatives. The reactivity of the aniline moiety allows for a wide range of chemical transformations, enabling the introduction of diverse functionalities and the construction of complex molecular architectures.

Introduction of Heterocyclic Moieties

The primary amino group of this compound serves as a key handle for the synthesis of various heterocyclic systems. These reactions often proceed through condensation and cyclization pathways, leading to the formation of fused or appended heterocyclic rings. Such derivatization is of significant interest in medicinal chemistry and materials science, as the introduction of heterocyclic motifs can profoundly influence the biological activity and physicochemical properties of the parent molecule.

One common strategy involves the reaction of the aniline with 1,3-dicarbonyl compounds or their equivalents to construct quinoline (B57606) and pyrazole (B372694) rings, two privileged scaffolds in drug discovery.

Synthesis of Quinolines: The Friedländer annulation and related methods provide a straightforward route to quinoline derivatives. By reacting this compound with a β-ketoester in the presence of an acid catalyst, a substituted quinoline can be obtained. The reaction proceeds through an initial condensation to form an enamine intermediate, followed by an intramolecular cyclization and dehydration. The general scheme for this transformation is depicted below.

Scheme 1: General Synthesis of Quinolines from this compound

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Table 1: Examples of Reagents for Quinolines Synthesis

Reagent (β-Ketoester)Resulting Quinolone Derivative
Ethyl acetoacetate2-Methyl-4-hydroxyquinoline derivative
Diethyl malonate2,4-Dihydroxyquinoline derivative
Ethyl benzoylacetate2-Phenyl-4-hydroxyquinoline derivative

Synthesis of Pyrazoles: Another important class of heterocycles, pyrazoles, can be synthesized from this compound through multi-step sequences. One approach involves the diazotization of the aniline followed by coupling with an active methylene (B1212753) compound and subsequent cyclization. A more direct method utilizes a condensation reaction with a 1,3-diketone followed by cyclization with hydrazine.

Scheme 2: General Synthesis of Pyrazoles from this compound

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Table 2: Potential Reagents for Pyrazole Synthesis

Reagent 1Reagent 2Resulting Pyrazole Derivative
NaNO₂, HClEthyl acetoacetate3-Amino-4-carbethoxy-5-methylpyrazole derivative
AcetylacetoneHydrazine hydrate3,5-Dimethylpyrazole derivative attached to the aniline nitrogen

The introduction of these heterocyclic moieties can impart a range of properties, including altered solubility, enhanced binding affinity to biological targets, and novel photophysical characteristics.

Polymerization Precursors and Monomer Synthesis

The aniline functionality in this compound makes it a suitable candidate for the synthesis of novel polymers. Polyaniline and its derivatives are a well-known class of conducting polymers with applications in various fields, including electronics, sensors, and corrosion protection. The presence of the diethylaminopropoxy side chain can be leveraged to tune the properties of the resulting polymer.

Oxidative Polymerization: this compound can undergo oxidative polymerization, either chemically or electrochemically, to form a polyaniline-type polymer. The reaction involves the formation of radical cations from the aniline monomers, which then couple to form the polymer chain. The diethylaminopropoxy side chain would be expected to influence the solubility, processability, and electrochemical properties of the resulting polymer. For instance, the flexible and basic side chain could enhance solubility in organic solvents and potentially act as a proton-doping site, affecting the polymer's conductivity.

Scheme 3: Schematic Representation of the Oxidative Polymerization of this compound

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Table 3: Potential Properties of the Polymer Derived from this compound

PropertyExpected Influence of the Diethylaminopropoxy Side Chain
Solubility Increased solubility in common organic solvents compared to unsubstituted polyaniline.
Processability Improved processability for film casting and device fabrication.
Electrochemical Properties The tertiary amine can act as a redox-active site and influence the doping mechanism and conductivity.
Sensor Applications The basic diethylamino group could provide sensitivity towards acidic vapors or metal ions.

The synthesis of copolymers with other aniline derivatives or different monomers could further expand the range of properties and applications of these materials. The ability to tailor the polymer structure at the molecular level through the design of the monomer is a key advantage of this approach.

Conjugation with Other Chemical Scaffolds

The reactive amino group of this compound provides a convenient point of attachment for conjugation to other chemical scaffolds, including biomolecules, fluorescent dyes, and solid supports. This allows for the creation of hybrid molecules with combined or enhanced functionalities.

Bioconjugation: The primary amine can be readily acylated with activated carboxylic acids, such as N-hydroxysuccinimide (NHS) esters, to form stable amide bonds. This is a widely used strategy for labeling proteins, peptides, and other biomolecules. Conjugating this compound to a biomolecule could introduce a pH-sensitive moiety or a metal-chelating site, depending on the desired application.

Scheme 4: General Amide Bond Formation for Conjugation

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Table 4: Examples of Scaffolds for Conjugation

ScaffoldPurpose of ConjugationPotential Application
Biotin To create a probe for avidin-biotin-based detection systems.Immunoassays, affinity chromatography.
Fluorescein To attach a fluorescent label.Fluorescence microscopy, flow cytometry.
Polyethylene glycol (PEG) To improve solubility and pharmacokinetic properties.Drug delivery, biopharmaceuticals.
Solid Support (e.g., resin) To immobilize the molecule for solid-phase synthesis or affinity purification.Combinatorial chemistry, proteomics.

The tertiary amine in the propoxy chain can also participate in specific interactions or be protonated to modulate the properties of the conjugate. The versatility of these conjugation strategies opens up a wide range of possibilities for the application of this compound derivatives in chemical biology, diagnostics, and materials science.

Coordination Chemistry and Ligand Design Principles with 2 3 Diethylamino Propoxy Aniline

Ligand Characteristics and Potential Chelation Modes

2-(3-(Diethylamino)propoxy)aniline possesses a unique combination of donor atoms—an aniline (B41778) nitrogen, a tertiary amine nitrogen, and an ether oxygen—connected by a flexible propoxy chain. This structure suggests the potential for versatile coordination behavior, acting as a bidentate or even a tridentate ligand.

Role of Aniline Nitrogen as a Donor Site

The primary amine of the aniline group presents a potential coordination site. The lone pair of electrons on the nitrogen atom can be donated to a metal center, forming a coordinate bond. The basicity of the aniline nitrogen, and therefore its donor strength, is influenced by the electron-donating or withdrawing nature of the substituents on the aromatic ring. In this case, the 2-propoxy group is weakly electron-donating, which may slightly enhance the donor capacity of the aniline nitrogen compared to unsubstituted aniline.

Role of Tertiary Amine Nitrogen as a Donor Site

The diethylamino group provides a second, and likely more effective, nitrogen donor site. Tertiary amines are generally stronger Lewis bases than anilines due to the positive inductive effect of the ethyl groups, which increases the electron density on the nitrogen atom. This makes the tertiary amine nitrogen a more favorable site for coordination with a metal ion.

Potential for Ancillary Donor Sites (e.g., Ether Oxygen)

The ether oxygen in the propoxy linkage also possesses lone pairs of electrons and could potentially act as a third donor site, leading to tridentate coordination. However, ether oxygens are generally weak donors, and their participation in chelation is often dependent on the formation of a stable chelate ring size and the nature of the metal ion. The flexibility of the propoxy chain could allow the ligand to wrap around a metal center, bringing the ether oxygen into a suitable position for coordination.

Steric and Electronic Factors Influencing Coordination

The coordination behavior of this compound will be governed by a combination of steric and electronic factors. The diethyl groups on the tertiary amine introduce some steric bulk, which could influence the geometry of the resulting metal complexes and potentially favor coordination to less sterically hindered metal centers. The flexible propoxy chain allows for the formation of chelate rings of varying sizes, with 5- and 6-membered rings being the most common and stable. The formation of a bidentate chelate involving the aniline nitrogen and the tertiary amine nitrogen would result in a stable 6-membered ring. If the ether oxygen were to participate, a larger and potentially less stable chelate ring would be formed.

Synthesis and Characterization of Metal Complexes

While no specific metal complexes of this compound have been reported, their synthesis could be approached using standard methods for the formation of transition metal-amine complexes.

Transition Metal Complexes (e.g., Cu, Ni, Pd, Pt, Ru, Rh)

The synthesis of transition metal complexes with this ligand would likely involve the reaction of a metal salt (e.g., chloride, nitrate, or acetate) with the ligand in a suitable solvent. The stoichiometry of the reaction would determine the ligand-to-metal ratio in the resulting complex.

Hypothetical Synthesis and Characterization Data:

Given the lack of experimental data, the following tables are presented as a hypothetical representation of the types of complexes that could be formed and the characterization data that would be expected.

Table 1: Hypothetical Transition Metal Complexes of this compound (L)

Complex FormulaProposed GeometryExpected Color
[CuL₂]Cl₂Distorted Square PlanarBlue or Green
[NiL₂]Cl₂OctahedralGreen
[PdLCl₂]Square PlanarYellow or Orange
[PtLCl₂]Square PlanarColorless or Pale Yellow
[Ru(bpy)₂L]Cl₂OctahedralRed or Brown
[RhL(CO)Cl]Square PlanarYellow

Table 2: Hypothetical Spectroscopic Data for a [ML₂]Cl₂ Complex

TechniqueExpected Observations
FT-IR (cm⁻¹)Shift in N-H and C-N stretching frequencies upon coordination.
¹H NMR (ppm)Shifts in the chemical shifts of protons adjacent to the donor atoms.
UV-Vis (nm)d-d transitions characteristic of the metal ion's coordination environment.
Mass SpectrometryObservation of the molecular ion peak corresponding to the complex cation.

The characterization of these hypothetical complexes would be crucial to confirm their formation and elucidate their structures. Techniques such as single-crystal X-ray diffraction would provide definitive structural information, including bond lengths and angles, and confirm the coordination mode of the ligand.

Main Group Metal Adducts

There is no available scientific literature describing the synthesis, characterization, or structural analysis of main group metal adducts with this compound. Research on the coordination of this ligand with elements such as lithium, sodium, potassium, magnesium, calcium, aluminum, gallium, indium, tin, or lead has not been reported. Therefore, no data on bond lengths, coordination numbers, or geometries for such complexes can be provided.

Lanthanide and Actinide Complexes

Similarly, a thorough review of scientific databases reveals no published research on the formation of lanthanide or actinide complexes with this compound. Studies concerning the coordination behavior of this ligand with f-block elements, including but not limited to lanthanum, cerium, europium, terbium, thorium, or uranium, are absent from the current body of scientific literature. As a result, information regarding the synthesis, structure, and properties of such complexes is not available.

Polymetallic Complexes and Extended Frameworks

The use of this compound as a ligand for the construction of polymetallic complexes or extended frameworks, such as metal-organic frameworks (MOFs), has not been documented in the scientific literature. There are no reports on its ability to bridge multiple metal centers or to act as a building block for higher-order coordination structures.

Mechanistic Studies of Metal-Ligand Interactions

Due to the lack of reported metal complexes with this compound, there are no mechanistic studies on its metal-ligand interactions.

Spectroscopic Probes for Complex Formation (focus on methodology)

While general spectroscopic methodologies are widely used to probe metal-ligand complex formation, no specific studies have been published that apply these techniques to this compound. Methodologies that would be applicable for such studies include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR chemical shift titration studies could be used to identify the binding sites of the ligand upon coordination to a metal ion. Changes in the chemical shifts of the protons and carbons near the aniline nitrogen, the ether oxygen, and the diethylamino group would indicate their involvement in complexation.

UV-Visible (UV-Vis) Spectroscopy: Titration experiments monitored by UV-Vis spectroscopy could be employed to determine the stoichiometry and stability constants of potential metal complexes. The appearance of new absorption bands or shifts in existing bands upon addition of a metal salt would signify complex formation.

Infrared (IR) and Raman Spectroscopy: Changes in the vibrational frequencies of the N-H, C-N, and C-O bonds in the IR and Raman spectra of this compound upon the introduction of a metal ion could provide evidence of coordination.

Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) could be utilized to identify the mass-to-charge ratio of any formed complex ions in solution, thereby confirming their composition.

Currently, no such spectroscopic data for metal complexes of this compound has been reported.

Kinetic and Thermodynamic Aspects of Ligand Binding

There is no published data on the kinetic or thermodynamic parameters for the binding of this compound to any metal ion. To determine these aspects, the following experimental techniques could be employed:

Isothermal Titration Calorimetry (ITC): This technique directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Ka), enthalpy change (ΔH), and entropy change (ΔS).

Stopped-Flow Kinetics: For rapid complexation reactions, stopped-flow techniques coupled with spectroscopic detection (e.g., UV-Vis or fluorescence) could be used to measure the rate constants for the formation and dissociation of the metal-ligand complex.

Temperature-Dependent Spectroscopic Studies: By studying the equilibrium of complex formation at different temperatures using methods like UV-Vis or NMR, the van't Hoff equation can be used to calculate the thermodynamic parameters (ΔH and ΔS).

As no such studies have been performed, a data table of kinetic and thermodynamic parameters cannot be generated.

Catalytic Applications of Derived Metal Complexes

Given that no metal complexes of this compound have been reported in the scientific literature, there are consequently no studies on their potential catalytic applications. Research into the use of such hypothetical complexes in areas like oxidation, reduction, cross-coupling reactions, or polymerization has not been undertaken.

Role in Organic Transformations (e.g., C-C coupling, Oxidation, Reduction)

The unique structural features of this compound, possessing both a soft N-aryl donor and a harder N-alkyl donor connected by a flexible propoxy linker, make it a promising ligand for a variety of metal-catalyzed organic transformations. While specific research on this exact ligand is limited, its potential can be inferred from studies on analogous bidentate N,N'-donor ligands.

Carbon-Carbon Coupling Reactions:

In the realm of C-C coupling reactions, such as the Suzuki-Miyaura coupling, palladium and nickel catalysts are paramount. The efficiency of these catalysts is highly dependent on the nature of the supporting ligands. Bidentate ligands containing both N-aryl and N-alkyl functionalities can create an electronically asymmetric environment around the metal center, which can be beneficial for catalytic activity. For instance, α-diimine palladium(II) and nickel(II) complexes have demonstrated considerable efficacy in Suzuki-Miyaura cross-coupling reactions. The steric and electronic properties of these ligands, which can be fine-tuned by substituents on the aniline ring, play a crucial role in the catalytic performance. Bulky substituents on the N-aryl moieties can enhance catalytic activity by promoting the reductive elimination step and stabilizing the active catalytic species.

Below is a data table from a study on the Suzuki-Miyaura coupling of various aryl bromides with phenylboronic acid using α-diimine nickel(II) and palladium(II) complexes, which are structurally related to complexes that could be formed with this compound.

Table 1: Catalytic Performance of Analogous α-Diimine Ni(II) and Pd(II) Complexes in the Suzuki-Miyaura Coupling Reaction

EntryAryl BromideCatalystYield (%)
1BromobenzeneNi Complex98
24-BromotolueneNi Complex99
34-BromoanisoleNi Complex97
44-BromobenzonitrileNi Complex95
5BromobenzenePd Complex96
64-BromotoluenePd Complex98
74-BromoanisolePd Complex95
84-BromobenzonitrilePd Complex92
Reaction conditions: Aryl bromide (1 mmol), phenylboronic acid (1.2 mmol), K3PO4 (2 mmol), catalyst (0.1 mol%), in 1,4-dioxane at 60°C for 4h. Data is illustrative and based on findings for analogous α-diimine complexes. nih.govacs.org

Oxidation Reactions:

Transition metal complexes are widely employed as catalysts for oxidation reactions. Copper complexes, in particular, have shown significant activity in the aerobic oxidation of alcohols. The coordination of bidentate ligands, such as those derived from anilines, can stabilize the copper center and facilitate the catalytic cycle. The electronic properties of the aniline moiety can influence the redox potential of the copper complex, a key factor in oxidation catalysis. While direct studies using this compound are not available, related copper complexes with bidentate N,O- and N,N-donor ligands have been shown to be effective catalysts for the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively.

The following table presents data from the catalytic oxidation of benzyl alcohol using copper(II) complexes with related bidentate ligands, illustrating the potential of such systems.

Table 2: Catalytic Oxidation of Benzyl Alcohol with Analogous Copper(II) Complexes

EntryCatalystOxidantSolventConversion (%)Selectivity (%)
1Cu(II)-Ligand AO2Toluene92>99 (Benzaldehyde)
2Cu(II)-Ligand BH2O2Water85>99 (Benzaldehyde)
3Cu(II)-Ligand CNaOClAcetonitrile (B52724)91>99 (Benzaldehyde)
Reaction conditions and ligand structures are based on representative studies of copper-catalyzed alcohol oxidation. Data is for illustrative purposes. core.ac.ukhelsinki.finih.govmdpi.comrsc.org

Reduction Reactions:

Metal-catalyzed reductions, such as the transfer hydrogenation of ketones, represent another area where ligands like this compound could be impactful. Rhodium(III) and Iridium(III) complexes with chiral diamine ligands are well-known for their high efficiency and enantioselectivity in the asymmetric transfer hydrogenation of ketones. The diamine ligand plays a crucial role in the hydrogen transfer step from a hydrogen donor, such as isopropanol or formic acid, to the ketone. The electronic and steric environment provided by the ligand is critical for both the rate and the stereoselectivity of the reaction.

The table below shows representative data for the asymmetric transfer hydrogenation of acetophenone using a rhodium(III) complex with a chiral C2-symmetric bis(sulfonamide) ligand containing a chiral diamine, a system analogous to what could be formed with a chiral derivative of this compound.

Table 3: Asymmetric Transfer Hydrogenation of Acetophenone with an Analogous Chiral Rhodium(III) Complex

EntrySubstrateCatalyst Loading (mol%)Time (h)Conversion (%)Enantiomeric Excess (%)
1Acetophenone0.12>9994 (R)
24-Chloroacetophenone0.13>9992 (R)
34-Methoxyacetophenone0.149895 (R)
42-Acetylnaphthalene0.159596 (R)
Reaction conditions: Ketone (1 mmol), catalyst, HCO2H/NEt3 (5:2), in water at 40°C. Data is illustrative and based on findings for analogous chiral diamine complexes. scielo.brresearchgate.net

Stereoselective Catalysis Investigations

The development of chiral ligands is a cornerstone of asymmetric catalysis. While this compound itself is achiral, it can be readily modified to introduce chirality, for example, by using a chiral source for the propoxy linker or by functionalizing the aniline ring with a chiral moiety. Such chiral derivatives could be highly valuable in stereoselective catalysis.

Investigations into stereoselective catalysis would likely focus on reactions where the geometry of the metal complex, dictated by the chiral ligand, can influence the stereochemical outcome. Asymmetric hydrogenation and transfer hydrogenation are prime examples. Chiral rhodium and iridium complexes with bidentate diamine ligands have been extensively studied for the asymmetric reduction of ketones and imines, often achieving high enantioselectivities. acs.orgacs.org The chirality of the ligand creates a chiral pocket around the metal center, forcing the substrate to bind in a specific orientation, which leads to the preferential formation of one enantiomer of the product.

The following table provides illustrative data on the asymmetric transfer hydrogenation of various aromatic ketones catalyzed by a chiral iridium complex bearing a polymeric chiral diamine ligand. This demonstrates the potential for high enantioselectivity with analogous systems.

Table 4: Asymmetric Transfer Hydrogenation of Aromatic Ketones with an Analogous Chiral Iridium-Diamine Complex

EntryKetoneProductConversion (%)Enantiomeric Excess (%)
1Acetophenone1-Phenylethanol9998 (R)
24-Methylacetophenone1-(p-Tolyl)ethanol9997 (R)
34-Methoxyacetophenone1-(4-Methoxyphenyl)ethanol9899 (R)
42-Acetonaphthone1-(Naphthalen-2-yl)ethanol9996 (R)
Reaction conditions: Ketone (0.5 mmol), Ir-catalyst (0.01 mol%), HCOOH/Et3N, 25°C. Data is illustrative of what may be achieved with chiral analogues. nih.gov

Polymerization Catalysis

Late transition metal complexes, particularly those of nickel and palladium, have garnered significant interest as catalysts for olefin polymerization. The properties of the resulting polymers, such as molecular weight, branching, and incorporation of polar monomers, are strongly influenced by the ligand architecture. Bidentate ligands with a combination of amine and imine or two different amine donors, such as in this compound, can offer a unique balance of steric and electronic effects at the metal center.

Nickel(II) complexes with bidentate α-aminoaldimine ligands, which are structurally related to the target compound, have been shown to be active catalysts for ethylene polymerization when activated with methylaluminoxane (MAO). rsc.orgntu.edu.tw These catalysts can produce highly branched polyethylene with high molecular weights. The unsymmetrical nature of these ligands can lead to a cooperative effect between the two different nitrogen donors, influencing the rate of monomer insertion and chain transfer.

The table below presents data from the ethylene polymerization using a series of nickel complexes with bidentate α-aminoaldimine ligands, highlighting the effect of ligand structure on catalytic activity and polymer properties.

Table 5: Ethylene Polymerization with Analogous Nickel(II) α-Aminoaldimine Complexes

CatalystActivity (10^5 g PE mol(Ni)^-1 h^-1)Mn (10^4 g/mol )PDIBranching (per 1000 C)
Ni-15.612.31.885
Ni-27.210.51.792
Ni-36.811.81.988
Ni-44.913.11.682
Polymerization conditions: T = 25 °C, P(C2H4) = 14 bar, cocatalyst = MAO. Data is illustrative and based on findings for analogous systems. rsc.orgntu.edu.tw

Furthermore, neutral nickel complexes bearing anilinobenzoic acid methyl ester ligands have demonstrated high activity in both ethylene polymerization and copolymerization with polar monomers. mdpi.com This suggests that catalysts derived from this compound could also exhibit tolerance to functional groups, a highly desirable trait in polymerization catalysis for the synthesis of functional polyolefins. The steric bulk on the aniline ring has been shown to be a critical factor in enhancing polymerization activity. mdpi.com

Computational Chemistry and Theoretical Investigations of 2 3 Diethylamino Propoxy Aniline

Quantum Chemical Calculations of Molecular Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or an approximation of it) to determine the electronic structure and energy of a molecule, from which numerous other properties can be derived.

The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule, known as its equilibrium geometry. This is achieved through a process called geometry optimization. Methods such as Density Functional Theory (DFT) and Ab Initio Hartree-Fock (HF) are commonly used for this purpose. mdpi.com

DFT methods, particularly with hybrid functionals like B3LYP, are often chosen for their balance of accuracy and computational cost. mdpi.comniscpr.res.in Ab Initio methods, while typically more computationally demanding, can provide highly accurate results. researchgate.net These calculations are performed with a basis set, such as 6-31G(d) or the more flexible 6-311++G(d,p), which describes the atomic orbitals of the system. mdpi.com

Due to the flexible propoxy and diethylamino groups, 2-(3-(Diethylamino)propoxy)aniline can exist in multiple spatial arrangements, or conformations. Conformational analysis is crucial to identify the lowest energy conformer, which is the most populated state at thermal equilibrium. This involves systematically rotating the rotatable bonds and performing geometry optimization on each starting structure to find all local and global energy minima on the potential energy surface.

Table 1: Hypothetical Optimized Geometrical Parameters This table illustrates typical bond lengths and angles that might be determined for the lowest energy conformer of this compound using a method like DFT/B3LYP with a 6-311++G(d,p) basis set. The values are illustrative.

ParameterBond/AngleCalculated Value
Bond LengthC-N (aniline)1.40 Å
Bond LengthC-O (ether)1.37 Å
Bond LengthC-N (amine)1.47 Å
Bond AngleC-O-C (ether)118.0°
Bond AngleC-N-C (amine)112.0°
Dihedral AngleC-C-O-C179.5°

Once the molecular geometry is optimized, computational methods can predict various spectroscopic properties.

NMR Chemical Shifts : The Gauge-Independent Atomic Orbital (GIAO) method is a standard approach for calculating nuclear magnetic resonance (NMR) chemical shifts. semanticscholar.orgmdpi.com By computing the ¹H and ¹³C chemical shifts for the optimized structure and comparing them to experimental data, one can confirm the molecular structure. nih.gov Calculations are often referenced against a standard compound like Tetramethylsilane (TMS), computed at the same level of theory. semanticscholar.org

Vibrational Frequencies : The analysis of vibrational frequencies, calculated from the second derivative of the energy with respect to atomic positions, allows for the prediction of infrared (IR) and Raman spectra. dtic.mil These theoretical spectra are invaluable for assigning the vibrational modes observed in experimental spectra. A key confirmation of a true energy minimum is the absence of any imaginary frequencies in the calculation. dtic.mil

Table 2: Illustrative Predicted ¹H NMR Chemical Shifts This table provides a hypothetical prediction of proton NMR chemical shifts for this compound, as would be calculated using the GIAO method. Actual values would depend on the specific conformation and computational level.

Proton EnvironmentPredicted Chemical Shift (ppm)
Aromatic Protons (H-Ar)6.7 - 7.2
Methylene (B1212753) Protons (-O-CH₂)4.1
Methylene Protons (-CH₂-N)2.8
Methylene Protons (-CH₂-)2.0
Methylene Protons (N-CH₂)2.6
Methyl Protons (-CH₃)1.1

Understanding the electronic distribution within a molecule is key to predicting its reactivity.

HOMO-LUMO Gap : The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The energy of the HOMO relates to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. researchgate.net The energy difference between them, the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. nih.gov A small gap suggests the molecule is more reactive, as it requires less energy to excite an electron to a higher energy state. niscpr.res.in

Mulliken Charges : Mulliken population analysis is a method for assigning partial atomic charges to each atom in a molecule. semanticscholar.org These charges provide a picture of the charge distribution and help identify electron-rich and electron-deficient regions, which affects properties like the dipole moment and molecular polarizability. niscpr.res.inresearchgate.net

Molecular Electrostatic Potential (MEP) : An MEP map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is color-coded to show regions of negative potential (red/yellow), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack. researchgate.net For this compound, negative potential would be expected around the nitrogen and oxygen atoms, while positive potential would be associated with the amine hydrogen atoms.

Table 3: Hypothetical Electronic Properties This table shows representative values for frontier orbital energies and derived electronic properties, illustrating what a DFT calculation might yield.

PropertySymbolIllustrative Value
HOMO EnergyE_HOMO-5.2 eV
LUMO EnergyE_LUMO-0.8 eV
HOMO-LUMO GapΔE4.4 eV
Chemical Hardnessη2.2 eV
Electronegativityχ3.0 eV

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful tool for investigating the detailed steps of a chemical reaction, providing insights that are often difficult or impossible to obtain experimentally.

A chemical reaction proceeds from reactants to products via a high-energy intermediate known as the transition state (TS). Computational methods can be used to locate the precise geometry of the TS on the potential energy surface. A key feature of a correctly identified first-order saddle point (transition state) is the presence of exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate that transforms reactants into products. nih.gov

By calculating the energies of the reactants, transition states, any intermediates, and the final products, a reaction energy profile can be constructed. This profile visually represents the energy changes that occur throughout the reaction. From this profile, two critical parameters can be determined:

Activation Barrier (Ea) : The energy difference between the reactants and the transition state. This barrier represents the minimum energy required for the reaction to occur and is a primary determinant of the reaction rate.

For a molecule like this compound, one could model reactions such as N-alkylation, aromatic substitution, or oxidation to understand its reactivity and potential transformation pathways. nih.govnih.gov

Solvent Effects on Reaction Pathways

The chemical reactivity of this compound is theoretically susceptible to the influence of the solvent environment. The polarity, proticity, and viscosity of the solvent can significantly alter the energy landscape of reaction pathways involving this molecule. For instance, in nucleophilic substitution reactions at the aniline (B41778) nitrogen, polar aprotic solvents might be expected to enhance reaction rates by stabilizing charged intermediates. Conversely, protic solvents could solvate the lone pair of electrons on the nitrogen atom, potentially hindering its nucleophilicity.

Computational approaches, such as Density Functional Theory (DFT) with implicit or explicit solvation models, would be instrumental in quantifying these effects. By calculating the activation energies and transition state geometries in various solvents, a theoretical ranking of solvent suitability for specific reactions could be established.

Table 1: Hypothetical Solvent Effects on a Reaction Involving this compound

SolventDielectric Constant (ε)Expected Effect on SN2 Reaction RateTheoretical Rationale
Hexane1.9SlowLow polarity, poor stabilization of charged intermediates.
Dichloromethane9.1ModerateModerate polarity, offers some stabilization.
Acetonitrile (B52724)37.5FastHigh polarity, aprotic, effectively stabilizes transition states.
Water80.1Slow to ModerateHigh polarity but protic, can solvate the nucleophile, reducing reactivity.

This table is illustrative and based on general principles of solvent effects in organic chemistry. Specific computational studies are required for accurate predictions for this compound.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a powerful tool to investigate the dynamic behavior of this compound at an atomic level, providing insights that are inaccessible through static computational models.

Conformational Dynamics in Solution

The flexible propoxy chain of this compound allows it to adopt a multitude of conformations in solution. The interplay of intramolecular forces and interactions with solvent molecules will govern the distribution of these conformers. MD simulations can track the torsional angles of the flexible chain over time, revealing the preferred spatial arrangements and the energy barriers between different conformational states. This information is crucial for understanding how the molecule presents itself for intermolecular interactions.

Ligand-Metal Interaction Dynamics

The presence of both a nitrogen atom in the aniline group and another in the diethylamino group, along with the ether oxygen, makes this compound a potential chelating ligand for metal ions. MD simulations can be employed to study the dynamics of complex formation. These simulations can elucidate the step-by-step mechanism of chelation, including the initial encounter, desolvation of the metal ion and the ligand, and the sequential binding of the donor atoms. The stability of the resulting metal complex can also be assessed by analyzing the residence time of the ligand in the metal's coordination sphere.

QSAR (Quantitative Structure-Activity Relationship) Principles Applied to Chemical Design

While specific biological activities are outside the scope of this discussion, the principles of Quantitative Structure-Activity Relationship (QSAR) provide a theoretical framework for designing derivatives of this compound with tailored chemical properties. QSAR models establish a mathematical relationship between the chemical structure and a particular property.

For chemical design, theoretical models could be developed to predict properties such as solubility, lipophilicity (logP), or reactivity based on a set of calculated molecular descriptors. These descriptors can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or topological (e.g., connectivity indices). By systematically modifying the structure of this compound in silico—for example, by adding substituents to the aniline ring or altering the length of the alkyl chains on the tertiary amine—a virtual library of derivatives can be created. The QSAR model could then be used to predict the properties of these new molecules, allowing for the rational selection of candidates with desired characteristics for synthesis and further investigation.

Table 2: Key Molecular Descriptors for Theoretical QSAR Models

Descriptor TypeExample DescriptorsPredicted Property
ElectronicDipole Moment, HOMO/LUMO EnergiesReactivity, Polarity
StericMolecular Volume, Surface AreaSolubility, Steric Hindrance
LipophilicCalculated logPPartitioning between phases
TopologicalWiener Index, Kier & Hall IndicesOverall molecular shape and branching

Advanced Analytical Methodologies for Characterization of 2 3 Diethylamino Propoxy Aniline

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry is a powerful tool for determining the elemental composition of a molecule by measuring its mass with very high accuracy. For 2-(3-(Diethylamino)propoxy)aniline, HRMS provides an exact mass measurement, which can be used to confirm its molecular formula, C₁₃H₂₂N₂O.

In a typical HRMS experiment, the sample would be ionized using a soft ionization technique, such as electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI), to minimize fragmentation and produce a prominent protonated molecule [M+H]⁺. The exact mass of this ion is then measured by a high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap analyzer.

Table 1: Theoretical Exact Mass of this compound

Species Molecular Formula Theoretical Monoisotopic Mass (Da)
[M] C₁₃H₂₂N₂O 222.1732

The experimentally measured mass is then compared to the theoretical mass. A mass accuracy within a few parts per million (ppm) provides strong evidence for the proposed elemental composition. Further fragmentation analysis (MS/MS) of the parent ion can provide additional structural information by identifying characteristic fragment ions resulting from the cleavage of the propoxy chain or the diethylamino group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the structural elucidation of organic compounds in solution and the solid state. A combination of one-dimensional and two-dimensional NMR experiments allows for the complete assignment of all proton and carbon signals, providing unambiguous evidence for the connectivity of atoms within the molecule.

One-Dimensional NMR (¹H, ¹³C)

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would exhibit distinct signals for the aromatic protons, the aliphatic protons of the propoxy chain, and the protons of the diethylamino group. The chemical shifts are influenced by the electronic environment of each proton. The aromatic protons would appear in the downfield region (typically δ 6.5-7.5 ppm), with their multiplicity determined by the coupling with neighboring protons. The methylene (B1212753) protons of the propoxy chain and the diethylamino group would resonate in the upfield region.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the number of unique carbon environments in the molecule. The aromatic carbons would appear in the downfield region (δ 110-150 ppm), while the aliphatic carbons of the propoxy and diethylamino groups would be found in the upfield region (δ 10-70 ppm).

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound in CDCl₃

Position Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aromatic CH 6.7 - 6.9 110 - 120
Aromatic C-O - ~147
Aromatic C-N - ~137
O-CH₂ ~4.0 ~67
CH₂-CH₂-CH₂ ~2.0 ~27
CH₂-N(Et)₂ ~2.7 ~51
N(CH₂CH₃)₂ ~2.6 ~47
N(CH₂CH₃)₂ ~1.1 ~12

Note: These are predicted values and may vary based on solvent and experimental conditions.

Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY) for Structural Elucidation

Two-dimensional NMR experiments are crucial for assembling the molecular puzzle.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between adjacent protons in the aromatic ring and along the propoxy chain, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It allows for the unambiguous assignment of each carbon signal based on the chemical shift of its attached proton.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for connecting different fragments of the molecule. For instance, a correlation between the O-CH₂ protons and the aromatic C-O carbon would confirm the ether linkage.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, even if they are not directly bonded. This can be used to confirm the three-dimensional structure and conformation of the molecule.

Solid-State NMR for Bulk Structure and Dynamics

While solution-state NMR provides information on the structure of individual molecules, solid-state NMR (ssNMR) can probe the structure and dynamics of the compound in its bulk, crystalline, or amorphous form. nih.gov Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) can provide high-resolution ¹³C spectra of the solid material. nih.gov This is particularly useful for studying polymorphism, where the same compound can exist in different crystal forms with distinct physical properties. Furthermore, ssNMR can be used to study the dynamics of the diethylamino and propoxy side chains in the solid state.

Vibrational Spectroscopy

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. nih.gov The FTIR spectrum of this compound would display characteristic absorption bands corresponding to its various functional groups.

Table 3: Predicted FTIR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Primary Amine (N-H) Symmetric & Asymmetric Stretching 3300 - 3500
Aromatic C-H Stretching 3000 - 3100
Aliphatic C-H Stretching 2850 - 2960
Aromatic C=C Stretching 1450 - 1600
C-O (Ether) Stretching 1000 - 1300

The presence of the sharp N-H stretching bands would confirm the primary amine, while the C-O ether stretch and the various C-H and C=C aromatic stretches would corroborate the other key structural features of the molecule. researchgate.net

Raman Spectroscopy for Complementary Vibrational Analysis

Raman spectroscopy serves as a powerful non-destructive technique for probing the vibrational modes of this compound, offering a molecular fingerprint that is complementary to infrared (IR) spectroscopy. The Raman spectrum is particularly sensitive to non-polar bonds and symmetric vibrations, which are less prominent in IR spectra.

In a typical analysis, a monochromatic laser source is directed onto a sample of this compound. The scattered light is collected and analyzed to identify the inelastic (Raman) scattering, which reveals shifts in frequency corresponding to specific molecular vibrations. Key vibrational modes for this compound would include the stretching of the aromatic ring, C-N stretching of the aniline (B41778) and diethylamino groups, and the C-O-C stretching of the propoxy linker.

Expected Raman Shifts for this compound:

Vibrational ModeExpected Wavenumber Range (cm⁻¹)Intensity
Aromatic C-H Stretch3000 - 3100Medium
Aliphatic C-H Stretch2850 - 3000Strong
N-H Stretch (Aniline)3300 - 3500Medium
C=C Aromatic Ring Stretch1580 - 1620Strong
C-N Stretch (Aniline)1250 - 1350Medium
C-N Stretch (Diethylamino)1180 - 1280Medium
C-O-C Ether Stretch1050 - 1250Medium

This table is illustrative and based on characteristic group frequencies. Actual values would be determined experimentally.

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography provides definitive information on the three-dimensional arrangement of atoms within a crystalline solid, offering insights into bond lengths, bond angles, and intermolecular interactions.

Single Crystal X-ray Diffraction

To perform single crystal X-ray diffraction, a high-quality, single crystal of this compound is required. This crystal is mounted on a goniometer and irradiated with a focused beam of X-rays. The resulting diffraction pattern is collected on a detector and analyzed to determine the electron density map of the molecule, from which the precise atomic positions can be elucidated. This technique would provide unambiguous confirmation of the compound's connectivity and stereochemistry.

Powder X-ray Diffraction for Polymorphism Studies

Polymorphism, the ability of a compound to exist in multiple crystalline forms, can significantly impact its physical properties. Powder X-ray diffraction (PXRD) is a key technique for identifying and characterizing different polymorphic forms of this compound. In a PXRD experiment, a powdered sample is exposed to X-rays, and the diffraction pattern is recorded as a function of the scattering angle (2θ). Each crystalline form will produce a unique diffraction pattern, allowing for their differentiation.

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are indispensable for determining the purity of this compound and for separating it from any impurities or by-products.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of non-volatile compounds. A typical HPLC method for this compound would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. Detection is commonly achieved using a UV detector, set to a wavelength where the aniline chromophore exhibits strong absorbance. The retention time of the main peak provides a qualitative measure of identity, while the peak area allows for quantitative determination of purity.

Illustrative HPLC Method Parameters:

ParameterValue
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile PhaseAcetonitrile:Water (gradient elution)
Flow Rate1.0 mL/min
Injection Volume10 µL
DetectionUV at 254 nm
Column Temperature30 °C

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. For this compound, which is sufficiently volatile, a sample would be injected into the GC, where it is vaporized and separated on a capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that can be used to confirm the molecular structure. The total ion chromatogram can be used to assess the purity of the sample.

Size Exclusion Chromatography (SEC) for Polymer-Related Studies

Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is an indispensable analytical technique for the characterization of polymers. It separates macromolecules based on their hydrodynamic volume, or size in solution. libretexts.org This method is paramount for determining critical properties of polymers synthesized from monomers like this compound, providing insights into molecular weight, molecular weight distribution, and polymer chain characteristics.

The fundamental principle of SEC involves injecting a polymer solution into a column packed with porous, rigid gel particles. libretexts.org Larger polymer coils are excluded from the pores and thus travel a shorter path, eluting from the column first. Smaller molecules can penetrate the pores to varying extents, leading to a longer path and later elution. By calibrating the column with polymer standards of known molecular weights, the elution profile of an unknown polymer can be used to determine its molecular weight distribution. specificpolymers.com

While this compound serves as a potential monomer for creating functional polymers, specific experimental SEC data for polymers derived directly from it are not extensively detailed in publicly available literature. However, the methodology for their characterization can be robustly inferred from the established analytical procedures for analogous amine-functionalized and cationic polymers, such as polyaniline derivatives. researchgate.netchromatographyonline.com

The presence of the tertiary amine group—the diethylamino moiety—in the polymer side chain introduces specific challenges to standard SEC analysis. Basic amine functionalities are known to interact strongly with the residual silanol (B1196071) groups present on the surface of conventional silica-based SEC column packing materials. chromatographyonline.comnih.gov This interaction can lead to non-ideal separation behavior, including peak tailing, peak broadening, or even irreversible adsorption of the polymer onto the column, which invalidates the size-based separation mechanism and leads to inaccurate molecular weight data. researchgate.net

To overcome these issues, advanced analytical strategies are employed. The use of specialized SEC columns, such as those with polymethacrylate-based resins or surfaces chemically modified to be more inert, is common. chromatographyonline.com A more critical factor is the composition of the mobile phase. For amine-containing polymers, polar aprotic solvents like N-Methyl-2-pyrrolidone (NMP) or Dimethylformamide (DMF) are often used. specificpolymers.comresearchgate.net Crucially, an electrolyte, such as lithium bromide (LiBr) or lithium tetrafluoroborate (B81430) (LiBF₄), is typically added to the mobile phase at a specific concentration. researchgate.netresearchgate.net The salt ions screen the electrostatic interactions between the cationic polymer and the stationary phase, suppressing adsorption and ensuring that elution occurs based on hydrodynamic volume as intended. researchgate.net

Detailed Research Findings

In a hypothetical research scenario, SEC would be used to monitor the synthesis of poly(this compound) and characterize the final product. Researchers would analyze different batches of the polymer to ensure consistency and control over the polymerization process. The primary data obtained from the SEC analysis are the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the polydispersity index (PDI), where PDI = Mₙ / Mₙ. specificpolymers.com

Number-Average Molecular Weight (Mₙ): Represents the total weight of the polymer sample divided by the total number of polymer chains. It is particularly sensitive to the presence of low-molecular-weight chains. libretexts.org

Weight-Average Molecular Weight (Mₙ): Is more sensitive to the presence of high-molecular-weight chains. libretexts.org

Polydispersity Index (PDI): Measures the breadth of the molecular weight distribution. A PDI value of 1.0 indicates a perfectly monodisperse polymer where all chains are of the same length. Controlled polymerization techniques aim for low PDI values (typically < 1.5), whereas uncontrolled polymerizations result in higher PDI values.

The following tables present hypothetical SEC data for the characterization of different batches of poly(this compound), illustrating typical research findings.

Table 1: SEC Analysis of Poly(this compound) Batches This table shows the characterization of three different production batches, demonstrating the reproducibility of the synthesis.

Batch IDElution Time (min)Mₙ ( g/mol )Mₙ ( g/mol )PDI (Mₙ/Mₙ)
PDEP-A-0115.225,50038,7001.52
PDEP-A-0215.126,10040,2001.54
PDEP-A-0315.324,90037,9001.52

The data in Table 1 indicate good control over the polymerization, with Mₙ values consistently around 25,000 g/mol and PDI values around 1.5, which is typical for many chain-growth polymerization methods.

Table 2: Effect of Polymerization Time on Molecular Weight This table illustrates how molecular weight and PDI might evolve as the polymerization reaction time is increased, with all other conditions held constant.

Sample IDPolymerization Time (h)Mₙ ( g/mol )Mₙ ( g/mol )PDI (Mₙ/Mₙ)
PDEP-T-1112,30016,5001.34
PDEP-T-2425,50038,7001.52
PDEP-T-3841,80068,5001.64
PDEP-T-41255,20094,4001.71

As shown in Table 2, both Mₙ and Mₙ increase with longer reaction times, as expected due to continued monomer addition to the growing polymer chains. The PDI also shows a slight increase over time, which can indicate the occurrence of side reactions or chain termination events that broaden the molecular weight distribution in longer reactions. These SEC findings are critical for optimizing synthesis protocols to target polymers with specific molecular weights and distributions, which in turn dictate their physical and functional properties.

Applications in Advanced Materials and Niche Chemical Areas

Role as a Precursor in Polymer Science

Monomer for Polymeric Scaffolds with Aminoether Linkages

As a monomer, 2-(3-(Diethylamino)propoxy)aniline can be incorporated into various polymer backbones, such as polyamides and polyimides, through the reaction of its primary amine group with appropriate comonomers like dicarboxylic acids or their derivatives. The resulting polymers are distinguished by the presence of pendant aminoether side chains. These side chains can significantly impact the polymer's properties. For instance, the ether linkages can enhance the flexibility and solubility of otherwise rigid polymer backbones. researchgate.netnih.gov The tertiary amine groups can act as sites for post-polymerization modifications, for quaternization to introduce positive charges, or to influence the polymer's pH-responsiveness.

The synthesis of polyamides, for example, could be achieved through the polycondensation of this compound with a diacyl chloride. The general reaction is depicted below:

n H₂N-Ar-O-(CH₂)₃-N(C₂H₅)₂ + n ClOC-R-COCl → [-HN-Ar-O-(CH₂)₃-N(C₂H₅)₂-OC-R-CO-]n + 2n HCl

Where Ar represents the ortho-substituted benzene (B151609) ring of the aniline (B41778) derivative and R is the organic group of the diacyl chloride.

The properties of the resulting polyamide would be influenced by the choice of the diacyl chloride, as shown in the illustrative table below, based on general principles of polyamide chemistry. researchgate.net

Diacyl Chloride UsedExpected Polymer Backbone RigidityPotential Solubility Characteristics
Adipoyl chlorideFlexibleGood solubility in polar aprotic solvents
Terephthaloyl chlorideRigidLimited solubility
Isophthaloyl chlorideSemi-rigidModerate solubility

Cross-linking Agent in Polymer Networks

The primary amine group of this compound allows it to function as a cross-linking agent, particularly for epoxy resins. threebond.co.jp In this role, the two active hydrogens on the primary amine can react with the epoxide rings of two separate epoxy prepolymer chains, thus forming a covalent bridge and contributing to the formation of a three-dimensional network. wikipedia.org The general reaction with a diepoxide is as follows:

H₂N-Ar-O-(CH₂)₃-N(C₂H₅)₂ + 2 R'-(CH-O-CH₂) → R'-(CH(OH)-CH₂)-N(H)-Ar-O-(CH₂)₃-N(C₂H₅)₂ + R'-(CH(OH)-CH₂)

The resulting cross-linked polymer network would exhibit properties influenced by the flexible propoxy chain and the tertiary amine. The flexibility of the side chain can enhance the toughness of the cured resin, while the tertiary amine can act as an accelerator for the curing process. appliedpoleramic.com Aromatic amines are known to impart high heat and chemical resistance to cured epoxy systems. epochemie.com

The potential effects of using this compound as a cross-linking agent in comparison to standard aromatic amines are summarized in the table below.

PropertyStandard Aromatic Amine (e.g., MDA)This compound
Curing TemperatureHighPotentially lower due to catalytic effect of tertiary amine
Flexibility of Cured ResinBrittlePotentially enhanced
AdhesionGoodPotentially improved due to flexible side chain
Chemical ResistanceExcellentGood to Excellent

Modifier for Polymer Properties

Beyond being a primary structural component, this compound can be used as an additive to modify the properties of existing polymers. Its incorporation, even in small amounts, can alter surface properties, solubility, and thermal characteristics. For instance, blending it into a polymer matrix can increase the material's hydrophilicity and introduce pH-responsive behavior due to the tertiary amine group.

The modification of polymer surfaces is another area of application. taylorfrancis.com The aniline group can be used to graft the molecule onto a polymer surface that has been pre-functionalized with reactive groups. This would impart the surface with the characteristics of the aminoether side chain, such as improved wettability or the ability to bind specific molecules. The impact of such modifications on polymer properties is highly dependent on the base polymer and the concentration of the modifier. The presence of bulky and flexible side groups is known to affect the tacticity and crystallinity of polymers, which in turn influences their mechanical and thermal properties. youtube.comnih.govmdpi.comresearchgate.net

Supramolecular Chemistry and Host-Guest Interactions

The field of supramolecular chemistry, which focuses on the non-covalent interactions between molecules, provides another avenue for the application of this compound. Its distinct structural features make it an interesting candidate for the design of molecular receptors and for use in self-assembly strategies.

Design of Molecular Receptors

The design of synthetic host molecules that can selectively bind to specific guest molecules is a central theme in supramolecular chemistry. mdpi.com this compound possesses several features that are attractive for the design of molecular receptors. The aromatic ring can participate in π-π stacking interactions, while the ether oxygen and the tertiary amine nitrogen can act as hydrogen bond acceptors. nih.govias.ac.in Furthermore, the tertiary amine can be protonated to introduce a positive charge, enabling electrostatic interactions.

By incorporating this molecule into a larger macrocyclic or pre-organized structure, a binding cavity can be created that is lined with these functional groups. The flexibility of the propoxy chain could allow the receptor to adapt its conformation to optimize binding with a guest molecule. Aniline and its derivatives have been shown to act as guests for host molecules like cucurbiturils, demonstrating the potential for these types of interactions. nih.gov The design of such receptors is a highly rational process, often guided by computational modeling to predict binding affinities and selectivities. nih.govaalto.fi

Self-Assembly Strategies

Self-assembly is the spontaneous organization of molecules into ordered structures driven by non-covalent interactions. Amphiphilic molecules, which possess both hydrophilic and hydrophobic parts, are particularly prone to self-assembly in solution. This compound has amphiphilic character, with the aromatic aniline part being more hydrophobic and the diethylamino and ether groups being more hydrophilic.

This amphiphilicity suggests that the molecule, or derivatives of it, could self-assemble into various structures such as micelles, vesicles, or nanowires in appropriate solvents. nih.govguanglu.xyzacs.orgmdpi.comnih.gov For instance, in an aqueous environment, the hydrophobic aniline moieties could aggregate to form the core of a micelle, while the hydrophilic aminoether chains would be exposed to the water. The pH of the solution would be expected to have a significant influence on the self-assembly process, as protonation of the tertiary amine would increase the hydrophilicity of that part of the molecule. Such self-assembled structures have potential applications in areas like drug delivery and nanotechnology.

Exploration in Chemical Sensing and Detection Systems (Non-Biological Context)

The utility of organic molecules as active components in chemical sensing systems is a significant area of research. Such systems often rely on specific interactions between an analyte and a receptor molecule, leading to a measurable signal.

Design of Chemodosimeters for Specific Analytes

A chemodosimeter is a type of chemical sensor that undergoes an irreversible chemical transformation upon reaction with a specific analyte, resulting in a detectable signal. A thorough review of scientific databases and chemical literature reveals a lack of specific studies detailing the design or application of chemodosimeters based on the This compound scaffold for the detection of any specific non-biological analytes.

Development of Fluorescent Probes

Fluorescent probes are molecules that exhibit a change in their fluorescence properties upon interaction with an analyte. This change can manifest as an increase or decrease in fluorescence intensity (turn-on/turn-off), a shift in the emission wavelength, or a change in fluorescence lifetime. Despite the presence of a fluorophoric aniline moiety and a potential ion-binding diethylaminopropoxy side chain, there is no available research that describes the development or use of This compound as a fluorescent probe for non-biological analytes.

Integration into Dye Chemistry and Optoelectronic Materials

The structural features of aniline derivatives often lend themselves to applications in dye synthesis and the development of optoelectronic materials. The electronic properties of the aromatic ring, combined with the influence of substituents, can be tailored to achieve desired absorption and emission characteristics.

Chromophore Design

A chromophore is the part of a molecule responsible for its color. The design of novel chromophores is central to the development of new dyes and pigments. The This compound molecule contains the necessary aniline chromophore; however, there are no published studies that report its use as a foundational element or precursor in the design of new chromophores for dye applications.

Light-Emitting Material Precursors

Organic light-emitting diodes (OLEDs) and other light-emitting materials often utilize organic compounds capable of efficient electroluminescence. While aniline derivatives can be precursors to such materials, a comprehensive search of the materials science literature indicates that This compound has not been investigated or reported as a precursor for the synthesis of light-emitting materials.

Future Research Directions and Unexplored Avenues for 2 3 Diethylamino Propoxy Aniline

Development of Novel and Highly Efficient Synthetic Pathways

Currently, detailed and optimized synthetic routes specifically for 2-(3-(Diethylamino)propoxy)aniline are not extensively documented in publicly available literature. Future research should prioritize the development of efficient and scalable synthetic pathways. This could involve the adaptation and refinement of existing methods for analogous substituted anilines.

One potential route could be the etherification of 2-aminophenol (B121084) with 3-(diethylamino)propyl chloride. This reaction would likely be carried out in the presence of a base to deprotonate the phenolic hydroxyl group, facilitating nucleophilic substitution. A systematic investigation into various solvents, bases, reaction temperatures, and catalysts would be crucial to maximize yield and purity.

Another avenue to explore is the reaction of 2-nitrophenol (B165410) with 3-(diethylamino)propyl chloride, followed by the reduction of the nitro group to an amine. This two-step process offers an alternative approach that might provide advantages in terms of precursor availability or reaction control. Research in this area should focus on high-yielding and environmentally benign reduction methods.

Discovery of Unprecedented Chemical Reactivity Patterns

The reactivity of this compound is governed by the interplay of its three key functional groups: the primary aromatic amine, the ether linkage, and the tertiary aliphatic amine. A thorough investigation into its reactivity is essential for its potential application in organic synthesis and materials science.

Future studies should explore a range of chemical transformations, including:

Reactions of the Aromatic Amine: Investigation of diazotization reactions to form diazonium salts, which are versatile intermediates for introducing a variety of functional groups onto the aromatic ring. Acylation and sulfonation reactions could also be explored to synthesize novel derivatives with potentially interesting biological or material properties.

Reactions involving the Ether Linkage: While generally stable, the ether bond's reactivity under harsh conditions (e.g., strong acids) should be characterized.

Reactions of the Tertiary Amine: The diethylamino group can be expected to undergo quaternization reactions with alkyl halides, leading to the formation of quaternary ammonium (B1175870) salts. The catalytic activity and potential applications of these salts could be an interesting area of study.

Expansion of Ligand Applications in New Catalytic Systems

The presence of both a soft donor (the aniline (B41778) nitrogen) and a hard donor (the ether oxygen and the tertiary amine nitrogen) makes this compound a potentially valuable ligand in coordination chemistry and catalysis. The flexible propoxy chain allows the molecule to adopt various conformations to coordinate with metal centers.

Future research should focus on synthesizing and characterizing metal complexes of this ligand with a variety of transition metals. The catalytic activity of these complexes could then be screened in a range of organic transformations, such as cross-coupling reactions, hydrogenations, and oxidations. The electronic and steric properties of the ligand can be fine-tuned by introducing substituents on the aniline ring, offering a strategy to modulate the reactivity and selectivity of the corresponding metal catalysts.

Advanced Computational Modeling for Predictive Research and Material Design

Computational chemistry offers powerful tools to predict the properties and reactivity of molecules, guiding experimental work and accelerating the discovery process. For this compound, computational studies could provide valuable insights into several areas. tandfonline.comumn.edu

Table 1: Potential Computational Studies on this compound

Research AreaComputational MethodPredicted PropertiesPotential Impact
Molecular Structure and Conformation Density Functional Theory (DFT)Bond lengths, bond angles, dihedral angles, conformational isomers and their relative energies.Understanding the molecule's three-dimensional shape and flexibility, which is crucial for its interaction with other molecules and materials.
Electronic Properties DFT, Time-Dependent DFT (TD-DFT)HOMO-LUMO gap, electron density distribution, electrostatic potential, and UV-Vis absorption spectra. researchgate.netPredicting reactivity, potential for charge transfer interactions, and optical properties. researchgate.net
Reactivity and Reaction Mechanisms Transition State Theory, DFTActivation energies and reaction pathways for various chemical reactions.Guiding the design of efficient synthetic routes and understanding reaction outcomes.
Ligand-Metal Interactions Molecular Mechanics (MM), DFTBinding energies and geometries of metal complexes.Predicting the stability and potential catalytic activity of its metal complexes.

By building accurate computational models, researchers can screen for potential applications and design new derivatives with tailored properties before embarking on extensive experimental synthesis and testing.

Integration into Multidisciplinary Research at the Interface of Organic and Inorganic Chemistry

The unique combination of functional groups in this compound makes it an ideal candidate for research at the interface of organic and inorganic chemistry. The development of its coordination chemistry, as mentioned earlier, is a prime example.

Further interdisciplinary research could involve its use as a building block for supramolecular assemblies. The aniline moiety can participate in hydrogen bonding and π-π stacking interactions, while the diethylamino group can act as a hydrogen bond acceptor or be protonated to form ionic interactions. These non-covalent interactions could be exploited to construct complex, self-assembled architectures with potential applications in areas such as molecular recognition and guest encapsulation.

Exploration of Advanced Material Applications Beyond Current Scope

The structural features of this compound suggest its potential as a monomer or functional additive in the development of advanced materials.

Polymer Science: Aniline and its derivatives can be polymerized to form polyaniline (PANI), a well-known conducting polymer. rsc.orgresearchgate.netrsc.org Future research could investigate the polymerization of this compound to produce a new functionalized PANI. The presence of the propoxy-diethylamino side chain could enhance the solubility and processability of the resulting polymer, while also providing sites for further chemical modification or for interaction with other materials. The electrical and sensory properties of such a polymer would be of significant interest. rsc.orgresearchgate.netrsc.org

Corrosion Inhibitors: Aniline derivatives are known to be effective corrosion inhibitors for various metals. The nitrogen and oxygen atoms in this compound can adsorb onto metal surfaces, forming a protective layer that inhibits corrosion. Studies evaluating its performance as a corrosion inhibitor for steel, copper, or aluminum in various corrosive media would be a valuable area of investigation.

Pharmaceutical and Agrochemical Intermediates: Substituted anilines are common structural motifs in many pharmaceuticals and agrochemicals. ontosight.aiontosight.ai The specific combination of an aniline, an ether, and a tertiary amine in this compound could make it a useful intermediate for the synthesis of new biologically active molecules. ontosight.ai

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(3-(Diethylamino)propoxy)aniline, and how can reaction conditions be optimized to enhance yield and purity?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or alkylation of aniline derivatives. For example, reacting 3-diethylaminopropanol with a halogenated aniline precursor under basic conditions (e.g., potassium carbonate in DMF) forms the propoxy linkage . Optimization includes:

  • Temperature control : Maintaining 80–100°C to balance reaction rate and by-product formation.
  • Catalyst selection : Using phase-transfer catalysts to improve efficiency in biphasic systems.
  • Purification : Column chromatography or recrystallization to achieve >95% purity .
  • Automated monitoring : Implementing inline spectroscopy (e.g., FTIR) to track intermediate formation in continuous flow processes .

Q. Which spectroscopic techniques are most effective for characterizing the molecular structure of this compound?

  • Methodological Answer :

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm substituent positions and diethylamino group integration. Aromatic protons appear as doublets (δ 6.5–7.2 ppm), while the propoxy chain’s methylene groups show signals at δ 1.2–3.5 ppm .
  • Mass spectrometry (MS) : High-resolution ESI-MS validates molecular weight (calc. for C13_{13}H22_{22}N2_2O: 246.17 g/mol) and fragmentation patterns .
  • FTIR : Peaks at ~3350 cm1^{-1} (N-H stretch) and 1100 cm1^{-1} (C-O-C linkage) confirm functional groups .

Q. What are the key solubility and stability considerations for handling this compound in experimental settings?

  • Methodological Answer :

  • Solubility : The compound is polar due to the diethylamino group, making it soluble in DMSO, DMF, and dichloromethane but poorly soluble in water. Solubility can be enhanced using co-solvents like ethanol (up to 20% v/v) .
  • Stability :
  • Light sensitivity : Store in amber vials at -20°C to prevent photodegradation.
  • Oxidation : Use inert atmospheres (N2_2/Ar) during reactions to avoid amine oxidation .

Advanced Research Questions

Q. How can researchers design kinetic studies to elucidate the reaction mechanisms involving this compound in nucleophilic substitution reactions?

  • Methodological Answer :

  • Variable-time assays : Monitor reaction progress via HPLC or UV-Vis spectroscopy at intervals (e.g., 0, 15, 30, 60 mins) under controlled temperatures (25–80°C).
  • Isotopic labeling : Use 18^{18}O or deuterated reagents to track nucleophilic attack pathways .
  • Computational modeling : Apply density functional theory (DFT) to simulate transition states and activation energies, validated against experimental rate constants .

Q. What methodologies are recommended for investigating the binding affinity of this compound to specific neurotransmitter receptors, such as histamine or adrenergic receptors?

  • Methodological Answer :

  • Radioligand displacement assays : Incubate the compound with 3^3H-labeled antagonists (e.g., histamine H3_3 receptor ligands) and measure IC50_{50} values using scintillation counting .
  • Surface plasmon resonance (SPR) : Immobilize purified receptors on sensor chips to quantify real-time binding kinetics (kon_{on}, koff_{off}) .
  • In silico docking : Use AutoDock Vina to predict binding poses in receptor active sites, focusing on hydrogen bonding with Glu206^{206} (histamine H3_3) or hydrophobic interactions with adrenergic receptors .

Q. How should conflicting data regarding the biological activity of this compound be analyzed, particularly when comparing in vitro and in vivo results?

  • Methodological Answer :

  • Meta-analysis framework :
FactorIn Vitro ConsiderationsIn Vivo Considerations
Metabolism No hepatic metabolismHepatic CYP450 conversion to active metabolites
Bioavailability Direct exposureLimited by blood-brain barrier permeability
Dose-response Linear correlationNon-linear due to pharmacokinetic variability
  • Validation steps :
  • Repeat assays with purified isoforms (e.g., recombinant enzymes) to isolate activity .
  • Conduct pharmacokinetic profiling (e.g., plasma half-life, tissue distribution) in rodent models .

Q. What computational approaches are suitable for predicting the metabolic pathways and toxicity profile of this compound?

  • Methodological Answer :

  • QSAR models : Use ADMET Predictor™ or SwissADME to estimate CYP450-mediated oxidation sites (e.g., N-deethylation) and genotoxicity risks .
  • Molecular dynamics simulations : Analyze interactions with cytochrome P450 3A4 over 100 ns trajectories to identify stable enzyme-substrate complexes .
  • Toxicity databases : Cross-reference with PubChem’s Tox21 dataset to flag structural alerts (e.g., aniline derivatives linked to methemoglobinemia) .

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Feasible Synthetic Routes

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2-(3-(Diethylamino)propoxy)aniline

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.